molecular formula C6H3ClN4O2 B6265851 2-azido-1-chloro-4-nitrobenzene CAS No. 77721-39-2

2-azido-1-chloro-4-nitrobenzene

Cat. No. B6265851
CAS RN: 77721-39-2
M. Wt: 198.6
InChI Key:
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Description

2-Azido-1-chloro-4-nitrobenzene (ACNB) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic compound, which is composed of a nitro group, a chlorine atom, and an azido group. As a versatile compound, ACNB has been used in numerous scientific studies, such as drug design, material science, and biochemistry.

Mechanism of Action

The mechanism of action of 2-azido-1-chloro-4-nitrobenzene is still not fully understood. However, it is believed that the azido group of 2-azido-1-chloro-4-nitrobenzene can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction can be used to modify proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-azido-1-chloro-4-nitrobenzene are still not fully understood. However, it is believed that 2-azido-1-chloro-4-nitrobenzene can react with proteins and enzymes, leading to changes in their structure and function. These changes can affect the activity of the proteins and enzymes, leading to changes in the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-azido-1-chloro-4-nitrobenzene in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, such as drug design, material science, and biochemistry. Additionally, the synthesis method is simple and cost-effective, making it a popular choice for laboratory use. However, 2-azido-1-chloro-4-nitrobenzene can be toxic and should be handled with caution. Additionally, the reaction of 2-azido-1-chloro-4-nitrobenzene with proteins and enzymes can lead to unexpected changes in their structure and function, making it difficult to predict the outcome of experiments.

Future Directions

The use of 2-azido-1-chloro-4-nitrobenzene in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the development of new compounds based on 2-azido-1-chloro-4-nitrobenzene for the treatment of various diseases. Additionally, 2-azido-1-chloro-4-nitrobenzene could be used to study the structure and function of proteins and enzymes, leading to a better understanding of their role in biochemical and physiological processes. Finally, 2-azido-1-chloro-4-nitrobenzene could be used to create materials with improved properties, such as increased durability or improved electrical conductivity.

Synthesis Methods

2-azido-1-chloro-4-nitrobenzene can be synthesized in a two-step process. The first step involves the reaction of 4-nitrochlorobenzene with sodium azide in aqueous solution. This reaction produces a nitroso compound, which can then be reduced to 2-azido-1-chloro-4-nitrobenzene with a reducing agent such as sodium borohydride. This synthesis method is simple and cost-effective, making it a popular choice for laboratory use.

Scientific Research Applications

2-azido-1-chloro-4-nitrobenzene has been used in a variety of scientific research applications. It has been used in the design of drugs and materials, as well as in biochemistry. In drug design, 2-azido-1-chloro-4-nitrobenzene has been used to create new compounds for the treatment of various diseases. In material science, it has been used to create materials with improved properties. In biochemistry, it has been used to study the structure and function of proteins and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-chloro-4-nitrobenzene involves the conversion of 1-chloro-4-nitrobenzene to 2-azido-1-chloro-4-nitrobenzene through a series of reactions.", "Starting Materials": [ "1-chloro-4-nitrobenzene", "Sodium azide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1-chloro-4-nitrobenzene in sulfuric acid and add sodium nitrite to form a diazonium salt.", "Step 2: Add sodium azide to the diazonium salt solution to form 2-azido-1-chloro-4-nitrobenzene.", "Step 3: Isolate the product by filtration and wash with water.", "Step 4: Purify the product by recrystallization from a suitable solvent.", "Step 5: Confirm the identity of the product using spectroscopic techniques such as NMR and IR." ] }

CAS RN

77721-39-2

Product Name

2-azido-1-chloro-4-nitrobenzene

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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